

Synthesis of Ethyl 2-furanpropionate from furan-2-yl)propanoic acid

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Compound of Interest

Compound Name: Ethyl 2-furanpropionate

Cat. No.: B158936

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Application Note: Synthesis of Ethyl 2-furanpropionate

Introduction

Ethyl 2-furanpropionate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and a significant component in the fragrance and flavor industries.[1] This application note details a robust and efficient protocol for the synthesis of **ethyl 2-furanpropionate** from 2-(furan-2-yl)propanoic acid via Fischer esterification. This method provides a reliable pathway for researchers and professionals in drug development and chemical synthesis.

Reaction Principle

The synthesis is achieved through the Fischer esterification of 2-(furan-2-yl)propanoic acid with ethanol, utilizing a strong acid catalyst, typically sulfuric acid.[2] The reaction is a reversible process where the carboxylic acid and alcohol are in equilibrium with the ester and water.[3] To drive the reaction towards the formation of the desired ester, an excess of ethanol is employed, and the reaction is typically heated under reflux.[2]

An alternative approach involves the use of thionyl chloride, which can convert the carboxylic acid into a more reactive acyl chloride intermediate, subsequently reacting with ethanol to yield

the final product.[4][5] Thionyl chloride can also facilitate the reaction by acting as a dehydrating agent and an in-situ source of HCl for catalysis.[6][7]

This protocol will focus on the classic and widely-used Fischer esterification method with sulfuric acid as the catalyst.

Experimental Overview

The detailed experimental protocol for the synthesis of **ethyl 2-furanpropionate** is provided below. The process involves the reaction of 2-(furan-2-yl)propanoic acid with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction mixture is heated under reflux, followed by a standard work-up procedure to isolate and purify the product.

Data Presentation

Parameter	Value
Reactants	
2-(furan-2-yl)propanoic acid	10.0 g (71.4 mmol)
Ethanol (absolute)	100 mL (excess)
Concentrated Sulfuric Acid	1.0 mL
Reaction Conditions	
Temperature	Reflux (~78 °C)
Reaction Time	4 hours
Work-up & Purification	
Extraction Solvent	Diethyl ether
Washing Solutions	Saturated NaHCO ₃ , Brine
Drying Agent	Anhydrous Na ₂ SO ₄
Purification Method	Vacuum Distillation
Product Yield & Characterization	
Product	Ethyl 2-furanpropionate
Theoretical Yield	11.9 g
Actual Yield	~9.5 g (Typical)
Percent Yield	~80% (Typical)
Appearance	Colorless to pale yellow liquid
Boiling Point	~85-87 °C at 10 mmHg

Experimental Protocol

Materials:

- 2-(furan-2-yl)propanoic acid

- Absolute ethanol
- Concentrated sulfuric acid (98%)
- Diethyl ether
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

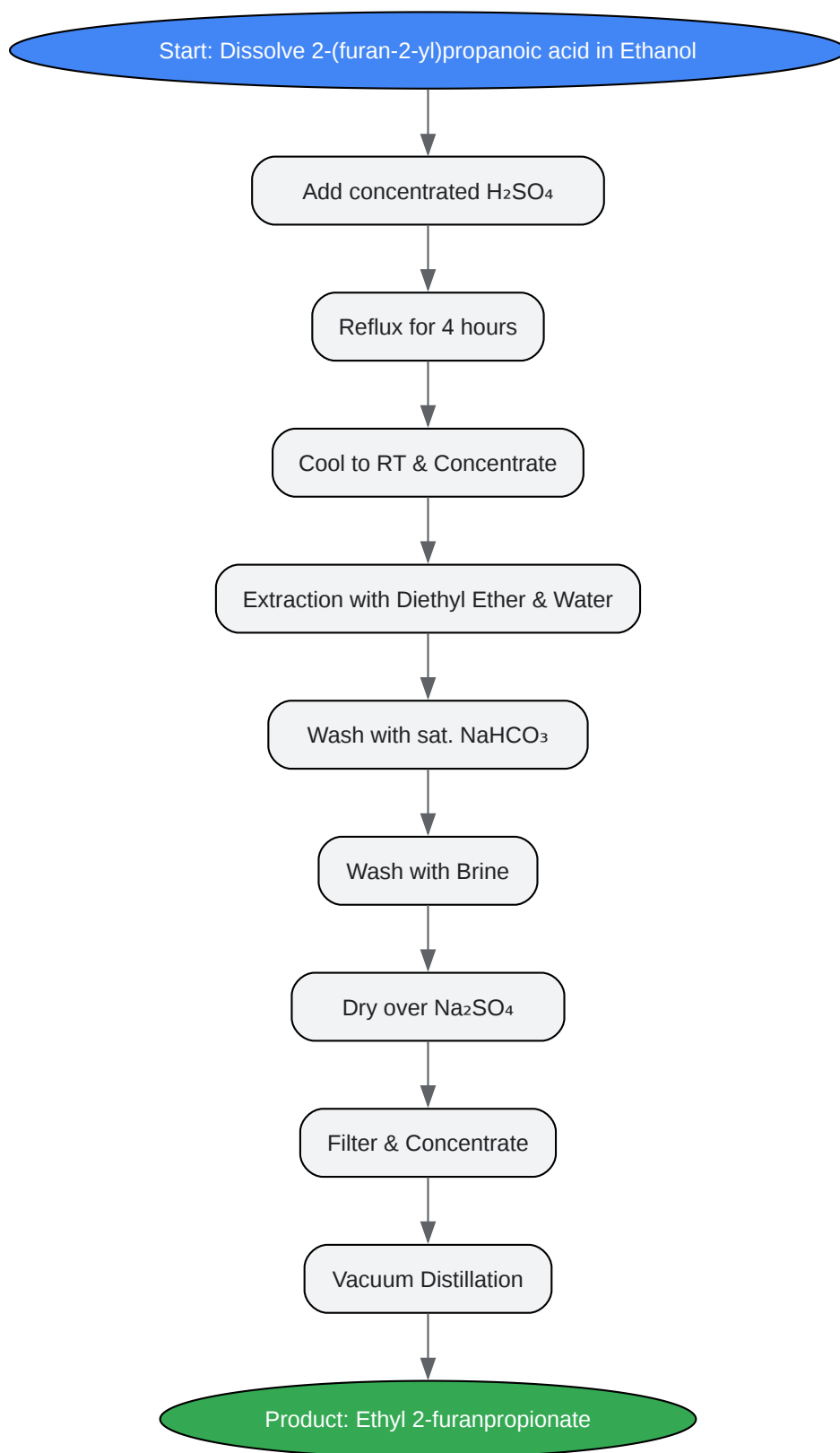
- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel (250 mL)
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (71.4 mmol) of 2-(furan-2-yl)propanoic acid in 100 mL of absolute ethanol.
- **Catalyst Addition:** While stirring, slowly add 1.0 mL of concentrated sulfuric acid to the solution.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.
- **Cooling and Concentration:** After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

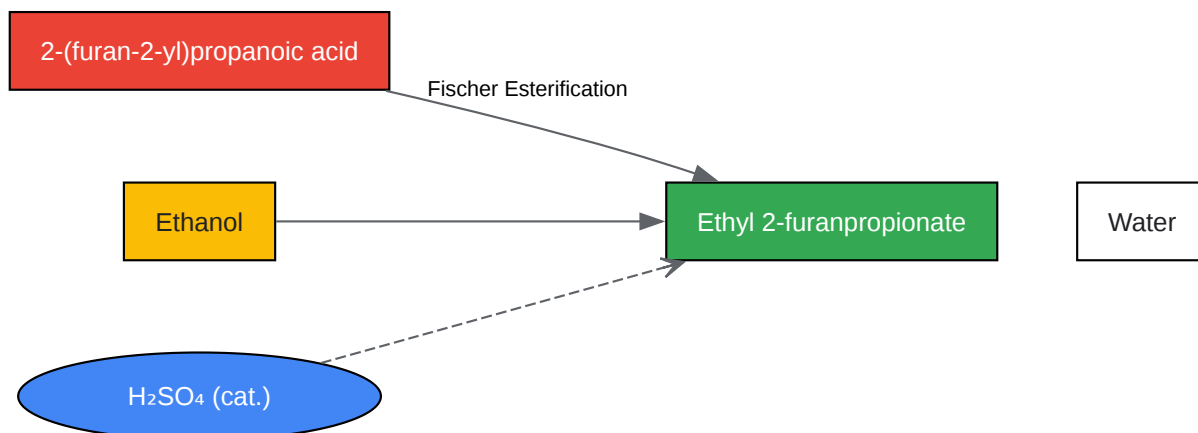
- Extraction: Transfer the residue to a 250 mL separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake the funnel vigorously and allow the layers to separate.
- Washing: Discard the aqueous layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.
- Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation to obtain pure **ethyl 2-furanpropionate**.

Visualizations



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Caption: Experimental workflow for the synthesis of **Ethyl 2-furanpropionate**.



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Caption: Fischer Esterification of 2-(furan-2-yl)propanoic acid.

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